molecular formula C8H11NO2 B13649580 (3-Ethoxypyridin-4-yl)methanol

(3-Ethoxypyridin-4-yl)methanol

Cat. No.: B13649580
M. Wt: 153.18 g/mol
InChI Key: YGHYTKXOLQNSNX-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.

    Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • (3-Chloro-2-ethoxypyridin-4-yl)methanol
  • (3-Methoxypyridin-4-yl)methanol
  • (3-Ethoxypyridin-2-yl)methanol

Comparison: (3-Ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. For instance, the presence of the ethoxy group at the third position and the hydroxymethyl group at the fourth position can result in different steric and electronic effects compared to its analogs, leading to distinct chemical and biological properties .

Biological Activity

(3-Ethoxypyridin-4-yl)methanol, a compound with potential biological significance, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is C8H11N2OC_8H_{11}N_2O, with a molecular weight of 153.19 g/mol. The compound features an ethoxy group and a hydroxymethyl group attached to a pyridine ring, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC8H11N2O
Molecular Weight153.19 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. Additionally, it may modulate cellular receptors involved in various biochemical pathways, influencing processes such as inflammation and microbial resistance.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. For instance, in a comparative study, the compound showed superior antibacterial activity at higher concentrations compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to reduce pro-inflammatory cytokines in cultured cells. The results suggest that this compound can inhibit the expression of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional treatments .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(3-ethoxypyridin-4-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3

InChI Key

YGHYTKXOLQNSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)CO

Origin of Product

United States

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